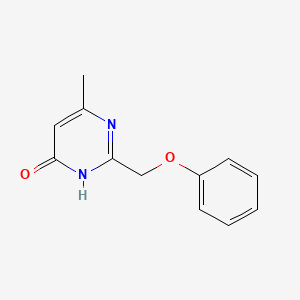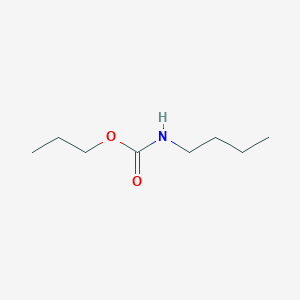![molecular formula C9H16O2 B12919211 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane CAS No. 871-12-5](/img/structure/B12919211.png)
1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is an organic compound that features a butane backbone with a prop-2-yn-1-yloxy and an ethoxy group attached. This compound is of interest due to its unique structure, which combines alkyne and ether functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane typically involves the reaction of 1-bromo-2-butene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the propargyl alcohol displaces the bromine atom to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the alkyne group.
Industrial Production Methods
On an industrial scale, the production of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives.
Scientific Research Applications
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane exerts its effects involves the interaction of its functional groups with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ether groups can act as electron donors, stabilizing reactive intermediates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yloxy)butane: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(1-(Prop-2-yn-1-yloxy)ethoxy)propane: Shorter carbon chain, affecting its reactivity and physical properties.
1-(1-(Prop-2-yn-1-yloxy)ethoxy)pentane: Longer carbon chain, which can influence its solubility and boiling point.
Uniqueness
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is unique due to its combination of alkyne and ether functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
871-12-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(1-prop-2-ynoxyethoxy)butane |
InChI |
InChI=1S/C9H16O2/c1-4-6-8-11-9(3)10-7-5-2/h2,9H,4,6-8H2,1,3H3 |
InChI Key |
FMUKORQKCXVLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)

![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)








![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)
